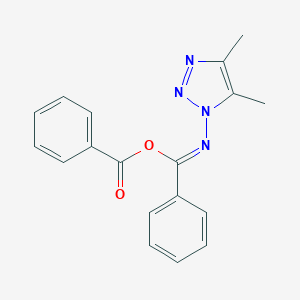![molecular formula C18H25N3O2 B232260 1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232260.png)
1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone involves its binding to the dopamine D2 receptor and blocking its activity. This leads to a decrease in the release of dopamine, which is associated with the symptoms of anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects
1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has been shown to have several biochemical and physiological effects, including a decrease in the release of dopamine in the brain, which is associated with the symptoms of anxiety, depression, and schizophrenia. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone is its selectivity for the dopamine D2 receptor, which makes it a potentially safer alternative to other antipsychotic drugs that have a broader range of receptor targets. However, one of the limitations of this compound is its relatively short half-life, which may limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research on 1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone, including the development of more potent and selective compounds, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use.
Conclusion
In conclusion, 1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone is a novel compound with potential therapeutic applications in various diseases, including anxiety, depression, and schizophrenia. Its selectivity for the dopamine D2 receptor makes it a potentially safer alternative to other antipsychotic drugs, but its short half-life may limit its therapeutic efficacy. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone involves the reaction of 4-(4-ethylphenyl)piperazine with ethyl 2-oxo-4-(2-pyrrolidin-1-yl)butanoate in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and schizophrenia. It has been shown to act as a selective antagonist of the dopamine D2 receptor, which plays a crucial role in the pathophysiology of these disorders.
Propiedades
Fórmula molecular |
C18H25N3O2 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
1-[2-[4-(4-ethylphenyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H25N3O2/c1-2-15-5-7-16(8-6-15)19-10-12-20(13-11-19)18(23)14-21-9-3-4-17(21)22/h5-8H,2-4,9-14H2,1H3 |
Clave InChI |
NCVYILZJRVSIAT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3CCCC3=O |
SMILES canónico |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3CCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)
![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)

![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)

![(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B232209.png)

![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)

